molecular formula C19H17NS B14287093 2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine CAS No. 116610-58-3

2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine

Cat. No.: B14287093
CAS No.: 116610-58-3
M. Wt: 291.4 g/mol
InChI Key: MFFGIBWPKDQOPM-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a 3-methylphenyl group, a 4-methylthio group, and a 6-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes, ketones, and ammonia or amines.

    Substitution Reactions: The introduction of the 3-methylphenyl, 4-methylthio, and 6-phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids and are carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)-4-methylthio-6-phenylpyridine
  • 2-(4-Methylphenyl)-4-methylthio-6-phenylpyridine
  • 2-(3-Methylphenyl)-4-methylthio-5-phenylpyridine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

116610-58-3

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(3-methylphenyl)-4-methylsulfanyl-6-phenylpyridine

InChI

InChI=1S/C19H17NS/c1-14-7-6-10-16(11-14)19-13-17(21-2)12-18(20-19)15-8-4-3-5-9-15/h3-13H,1-2H3

InChI Key

MFFGIBWPKDQOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)SC

Origin of Product

United States

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